molecular formula C37H39IO9 B12351419 [(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate

[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate

Cat. No.: B12351419
M. Wt: 754.6 g/mol
InChI Key: IITCVPTZKLXSKQ-ZSVIJTOTSA-N
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Description

The compound [(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[114101,1002,6This compound is primarily used in scientific research, particularly in the study of pain mechanisms and neurogenic inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate involves multiple steps, including the iodination of resiniferatoxin. The reaction conditions typically require a controlled environment with specific reagents to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound is limited due to its specialized use in research. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like iodine monochloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols .

Mechanism of Action

The compound exerts its effects by binding to and activating the TRPV1 receptor, a type of ion channel involved in the sensation of pain and heat. Upon activation, the TRPV1 receptor allows the influx of calcium ions into the cell, leading to the release of neurotransmitters that signal pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate is unique due to its high potency and specificity for the TRPV1 receptor. This makes it a valuable tool in research for understanding pain mechanisms and developing new pain relief therapies .

Properties

Molecular Formula

C37H39IO9

Molecular Weight

754.6 g/mol

IUPAC Name

[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate

InChI

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3/t22-,26+,30-,33-,34-,35-,36?,37-/m1/s1

InChI Key

IITCVPTZKLXSKQ-ZSVIJTOTSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Origin of Product

United States

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